![molecular formula C22H17N3O3 B2829232 N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681169-57-3](/img/structure/B2829232.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry . They are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using X-ray crystal structure analysis . This technique is capable of providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives usually proceed through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Aplicaciones Científicas De Investigación
Optimization of PARP Inhibitors
Optimization of Benzimidazole Carboxamide Poly(ADP-ribose) Polymerase Inhibitors : A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors were developed, showcasing excellent PARP enzyme potency and cellular potency. These compounds, specifically A-966492, demonstrated significant in vivo efficacy in cancer models, highlighting their potential as therapeutic agents in oncology (Penning et al., 2010).
Antimicrobial Activity
Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives : Novel derivatives synthesized via the Mannich reaction showed effective antimicrobial properties against several pathogens, indicating their potential as antimicrobial agents (Sethi et al., 2016).
Antioxidant and Antimicrobial Applications
Catalytic Assembly of Benzimidazole Derivatives for Antimicrobial and Antioxidant Activities : A study demonstrated that benzimidazole derivatives exhibit promising antimicrobial and antioxidant activities, suggesting their application in treating infections and protecting against oxidative stress (Sindhe et al., 2016).
Photo-Physical Characteristics
Photo-Physical Properties of Benzimidazole Derivatives : The study explored the effects of solvent polarity on the absorption-emission properties of novel benzimidazole derivatives, revealing their potential in developing fluorescence-based applications (Padalkar et al., 2011).
Anticancer Evaluation
Anticancer Evaluation of Benzimidazole Derivatives : Benzimidazole derivatives were synthesized and evaluated for their anticancer activity, showing significant potency against breast cancer lines. These findings support the exploration of benzimidazole derivatives as anticancer agents (Salahuddin et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound is currently unknown. It is known that the benzimidazole moiety, a core structure in the compound, is a crucial part of many biologically active molecules . Benzimidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets may lead to changes in cellular processes, potentially influencing the activity of various biochemical pathways.
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(20-13-27-18-11-5-6-12-19(18)28-20)25-15-8-2-1-7-14(15)21-23-16-9-3-4-10-17(16)24-21/h1-12,20H,13H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDNSOVVQRHYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)
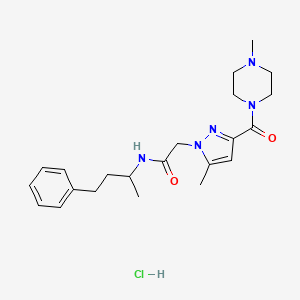
![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)
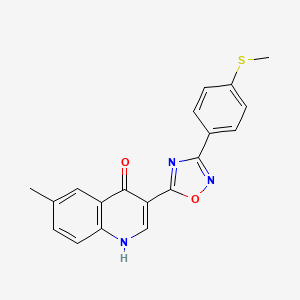
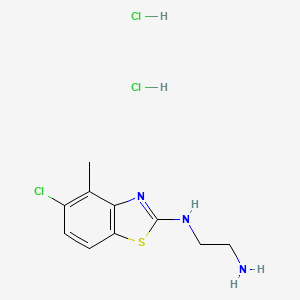
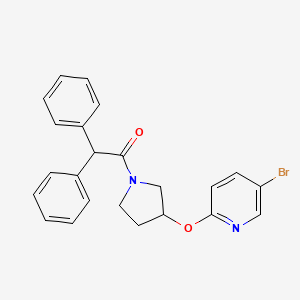
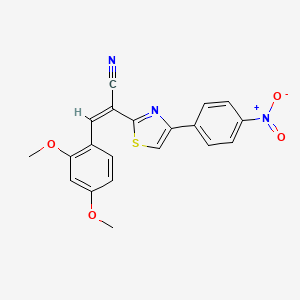
![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)

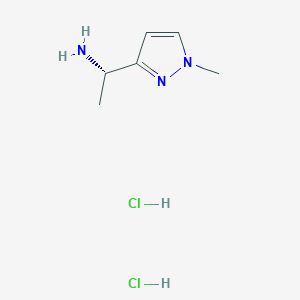
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)


